molecular formula C24H22N2O4S B2423051 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide CAS No. 1206994-42-4

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2423051
CAS No.: 1206994-42-4
M. Wt: 434.51
InChI Key: WCPHGRGYFBKOAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual groups (methylsulfonyl, tetrahydroquinolin, and xanthene) followed by their coupling. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, quinoline, and xanthene groups. Each of these groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Enzyme Inhibition for Therapeutic Purposes

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors : Studies on tetrahydroisoquinoline derivatives have revealed potent and selective inhibition of PNMT, an enzyme involved in catecholamine biosynthesis. These compounds, such as those with N-substituted aminosulfonyl modifications, show promise for penetrating the blood-brain barrier due to their physicochemical properties, suggesting potential for treating neurological disorders (Grunewald, Romero, & Criscione, 2005).

Anticancer Applications

  • Histone Deacetylase (HDAC) Inhibitors : 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have been identified as potent HDAC inhibitors with significant cytotoxicity towards prostate cancer cells. These compounds show promise in cancer therapy due to their ability to suppress tumor growth, highlighting the therapeutic potential of sulfonyl and tetrahydroquinoline combinations (Liu et al., 2015).

Neurokinin 1 (NK1) Receptor Ligands

  • NK1 Receptor Antagonists : The quinoline nucleus has been modified into pyridine moieties to develop NK1 receptor ligands with lower molecular weight or higher hydrophilicity. These modifications aim to produce compounds with nanomolar affinity for the NK1 receptor, offering potential applications in treating conditions like depression or anxiety (Giuliani et al., 2011).

Organic Synthesis and Catalysis

  • Catalytic Applications : The use of N-sulfonylcarboxamides in catalysis, particularly in Ruthenium-catalyzed C-H activation/annulation reactions, demonstrates the versatility of sulfonyl-containing compounds in facilitating complex organic transformations. This research underscores the utility of such functional groups in synthesizing isoquinolones, offering a new pathway for the synthesis of heterocyclic compounds (Petrova, Rasina, & Jirgensons, 2017).

Multicomponent Reactions

  • Heterogeneous Catalysis : Nano-zirconia-supported sulfonic acid has been explored as a highly recyclable heterogeneous solid acid nanocatalyst for multicomponent reactions, including the synthesis of various heterocyclic compounds. This demonstrates the potential of sulfonyl-based catalysts in green chemistry and sustainable synthetic methodologies (Amoozadeh et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing sulfonyl groups can be corrosive and may pose risks if inhaled, ingested, or come into contact with skin .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-31(28,29)26-14-6-7-16-12-13-17(15-20(16)26)25-24(27)23-18-8-2-4-10-21(18)30-22-11-5-3-9-19(22)23/h2-5,8-13,15,23H,6-7,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPHGRGYFBKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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